molecular formula C23H40N2O4S B6360532 (R)-Boc-2-amino-3-propargylsulfanyl-propionic acid DCHA CAS No. 1260119-25-2

(R)-Boc-2-amino-3-propargylsulfanyl-propionic acid DCHA

Cat. No.: B6360532
CAS No.: 1260119-25-2
M. Wt: 440.6 g/mol
InChI Key: CZZODMWFVQDUNT-WDBKTSHHSA-N
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Description

The compound you mentioned is a complex organic molecule. Organic molecules often have a carbon backbone and can contain functional groups like amines (-NH2), carboxylic acids (-COOH), and sulfanyl groups (-SH). The “Boc” in the name likely refers to a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines .


Synthesis Analysis

The synthesis of complex organic molecules typically involves multiple steps, each adding or modifying a part of the molecule. The exact process would depend on the structure of the molecule and the specific functional groups present .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The types of chemical reactions a compound can undergo depend on its functional groups. For example, amines can participate in acid-base reactions, and carboxylic acids can undergo esterification reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties can be determined through various laboratory experiments .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of drug molecules, which can interact with various proteins, enzymes, or cell membranes in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and physical properties. Safety data sheets (SDS) provide information on the potential hazards of a compound, as well as guidelines for safe handling and storage .

Future Directions

The future directions for research on a specific compound could involve exploring its potential uses in various fields such as medicine, materials science, or environmental science .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h11-13H,1-10H2;1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t;8-/m.0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZODMWFVQDUNT-WDBKTSHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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